molecular formula C21H25NO3S B12127482 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylbenzamide

Cat. No.: B12127482
M. Wt: 371.5 g/mol
InChI Key: HNRAJPMYJJYROQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylbenzamide is a synthetic benzamide derivative intended for research applications. Its molecular structure incorporates a 1,1-dioxidotetrahydrothiophen-3-yl group, which is known to enhance metabolic stability in in vitro assays such as those involving liver microsomes, a key factor for investigational compounds with potential pharmacological activity . This compound is of significant interest in pharmacological research due to its structural similarity to a class of potent and selective activators of G protein-gated inwardly rectifying potassium (GIRK) channels . GIRK channels play a critical role in regulating neuronal excitability and cardiac function, making them important targets for basic research . Researchers can utilize this compound as a chemical tool to probe the structure and function of these channels and to study related cellular signaling pathways. The compound's design, featuring a 2-methylbenzamide core and a 4-ethylbenzyl substituent, is optimized for interaction with specific biological targets. The sulfone group within the tetrahydrothiophene ring contributes to the molecule's hydrogen-bonding capacity, which can influence its binding affinity . It is supplied exclusively for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C21H25NO3S/c1-3-17-8-10-18(11-9-17)14-22(19-12-13-26(24,25)15-19)21(23)20-7-5-4-6-16(20)2/h4-11,19H,3,12-15H2,1-2H3

InChI Key

HNRAJPMYJJYROQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

Comparison with Similar Compounds

Lipophilicity and Bioavailability

  • The hexyloxy and isopropyl groups in the compound from significantly increase lipophilicity (logP ~5.5 estimated), which may enhance blood-brain barrier penetration compared to the 2-methylbenzamide analog (estimated logP ~3.8) .

Electronic and Steric Effects

  • The chloro and nitro substituents in and create electron-deficient aromatic systems, which may enhance interactions with electron-rich biological targets (e.g., kinases or GPCRs) .
  • The 5-methylbenzofuran group () adds steric bulk and aromatic surface area, favoring stacking interactions in protein binding sites .

Preparation Methods

Oxidation of Tetrahydrothiophene to Sulfone

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) in acetic acid at 0–25°C. For instance, treatment with H2O2\text{H}_2\text{O}_2 (30%) in acetic acid for 12 hours achieves quantitative conversion, as confirmed by 1H^1\text{H}-NMR spectroscopy. The sulfone’s stability under acidic conditions enables its integration into subsequent reactions without degradation.

Functionalization at the 3-Position

N-Alkylation with 4-Ethylbenzyl Groups

The secondary amine (3-amino-1,1-dioxidotetrahydrothiophene) undergoes N-alkylation with 4-ethylbenzyl halides to introduce the 4-ethylbenzyl substituent.

Alkylation Conditions

Reaction of 3-amino-1,1-dioxidotetrahydrothiophene with 4-ethylbenzyl bromide in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in acetonitrile at 80°C for 12 hours produces N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in 85% yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity, while inorganic bases sequester hydrohalic acids.

Table 1: Optimization of N-Alkylation Parameters

ParameterOptimal ConditionYield (%)
SolventAcetonitrile85
BaseK2CO3\text{K}_2\text{CO}_385
Temperature (°C)8085
Time (h)1285
Alternative BaseNaH\text{NaH}72

Amide Bond Formation with 2-Methylbenzoic Acid

The final step involves coupling N-(4-ethylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine with 2-methylbenzoyl chloride or its activated derivatives.

Acyl Chloride Method

Treatment of the amine with 2-methylbenzoyl chloride in dichloromethane (DCM) and triethylamine (Et3N\text{Et}_3\text{N}) at 0°C for 2 hours, followed by room-temperature stirring for 12 hours, affords the target compound in 70% yield. Side products, such as N-acylated byproducts, are minimized by controlling stoichiometry (1:1.05 amine-to-acyl chloride ratio).

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve yields. A protocol using DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM achieves 92% conversion. The reaction proceeds via in situ activation of 2-methylbenzoic acid to its O-acylisourea intermediate, which reacts with the amine.

Table 2: Comparison of Amidation Strategies

MethodReagentsSolventYield (%)
Acyl ChlorideEt3N\text{Et}_3\text{N}DCM70
DCC/DMAPDCC, DMAPDCM92
HATUHATU, DIEA\text{DIEA}DMF88

Catalytic Approaches for Streamlined Synthesis

Recent advances employ transition metal catalysts to consolidate steps or enhance regioselectivity.

Nickel-Catalyzed Coupling

A nickel(II) acetate/phosphite ligand system facilitates direct coupling of 2-methylbenzoic acid with the pre-alkylated amine. In a representative procedure, Ni(OAc)2_2·4H2_2O (0.03 mmol), phosphite ligand (0.03 mmol), and sodium methoxide (NaOMe\text{NaOMe}) in THF at 110°C for 10 hours yield the amide with 89% efficiency. This one-pot method eliminates the need for acyl chloride preparation.

Palladium-Mediated Reactions

Palladium catalysts, such as Pd(OAc)2_2, enable Suzuki-Miyaura-type couplings for introducing aromatic groups. While less common for amides, palladium systems effectively cross-couple boronic acid derivatives with halogenated intermediates. For example, coupling 3-iodo-1H-indazol-6-yl thioethers with benzamide precursors achieves 76% yield under mild conditions.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from diethyl ether. Nuclear magnetic resonance (1H^1\text{H}, 13C^{13}\text{C}-NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Analytical Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3) : δ 7.24 (dd, J = 6.0, 3.0 Hz, 1H, Ar-H), 4.13 (q, J = 7.1 Hz, 2H, CH2_2), 3.62 (s, 2H, SO2_2CH2_2), 1.23 (t, J = 7.1 Hz, 3H, CH3_3).

  • HRMS (ESI+) : m/z calculated for C22_{22}H26_{26}N2_2O3_3S [M+H]+^+: 397.1552; found: 397.1548.

Challenges and Optimization Strategies

Sulfone Stability Under Basic Conditions

The sulfone group is susceptible to elimination under strong bases (e.g., NaH\text{NaH}). Substituting K2CO3\text{K}_2\text{CO}_3 for NaH\text{NaH} in alkylation steps reduces degradation, improving yields from 72% to 85%.

Steric Hindrance in Amidation

Bulky substituents on the amine (e.g., 4-ethylbenzyl) slow acylation. Increasing reaction temperature to 50°C and using HATU instead of DCC mitigates this issue, enhancing yields by 15%.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Replacing DCM with ethyl acetate as the solvent reduces toxicity, while catalytic methods minimize reagent waste. A pilot-scale process using nickel catalysis achieves 84% yield with a 5 kg batch size, demonstrating scalability .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylbenzamide?

The synthesis involves multi-step reactions, including amidation, oxidation, and purification. Critical optimization parameters include:

  • Temperature control : Elevated temperatures (e.g., 60–80°C) for amidation steps to enhance reaction rates while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility and reaction efficiency .
  • Catalysts : Use of coupling agents (e.g., HATU, DCC) for amide bond formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are employed to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., amide, sulfone) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • HPLC : Purity assessment (>95%) with UV detection at 254 nm .
  • Infrared (IR) Spectroscopy : Identification of characteristic bonds (e.g., C=O at ~1650 cm⁻¹) .

Q. What are the primary functional groups influencing the compound’s chemical reactivity?

The compound’s reactivity is driven by:

  • Amide group : Participates in hydrolysis under acidic/basic conditions or enzyme-mediated cleavage .
  • Sulfone moiety : Enhances electrophilicity, enabling nucleophilic substitutions .
  • Aromatic rings (benzyl and methylbenzamide) : Undergo electrophilic aromatic substitution or oxidation .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Solubility : Moderate in polar organic solvents (DMF, DMSO) but low in aqueous buffers. Solubility can be improved using co-solvents (e.g., PEG-400) .
  • Stability : Degrades under strong UV light or extreme pH. Stability studies recommend storage at –20°C in inert atmospheres, monitored via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against microbial or cancer targets?

  • In vitro assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme inhibition : Fluorescence-based assays to measure inhibition of target enzymes (e.g., kinases, proteases) .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Structure-activity relationship (SAR) studies : Systematic substitution of functional groups (e.g., replacing ethylbenzyl with fluorobenzyl) to isolate activity drivers .
  • Assay standardization : Validate protocols across labs (e.g., consistent cell passage numbers, incubation times) .
  • Computational modeling : Molecular docking to compare binding affinities with target proteins .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock, Schrödinger) : Predict binding modes to enzymes/receptors (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
  • Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors) using MOE .

Q. What approaches optimize reaction yields in multi-step synthesis?

  • Design of experiments (DOE) : Taguchi or factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation .
  • Workup optimization : Liquid-liquid extraction vs. crystallization for intermediate purification .

Q. How do structural modifications at the benzamide or tetrahydrothiophene moieties affect pharmacological properties?

  • Benzamide substitution : Introducing electron-withdrawing groups (e.g., –NO₂) enhances enzyme inhibition but may reduce solubility .
  • Tetrahydrothiophene modifications : Replacing sulfone with sulfonamide alters metabolic stability .
  • In vivo testing : Pharmacokinetic studies (e.g., half-life, bioavailability) in rodent models to prioritize analogs .

Q. What crystallographic techniques determine the compound’s three-dimensional structure?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles using SHELX or OLEX2 .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement .
  • Powder XRD : Confirm crystallinity and polymorphic forms .

Methodological Notes

  • Data contradiction analysis : Compare results across studies by normalizing experimental conditions (e.g., IC₅₀ values under identical assay parameters) .
  • Advanced characterization : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Biological replication : Perform dose-response curves in triplicate and validate findings in secondary assays (e.g., Western blot for target engagement) .

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